Imidodisulfuric acid, trisodium salt

Description

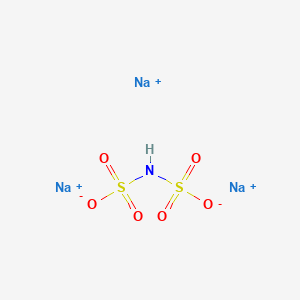

The trisodium designation indicates that three acidic protons are replaced by sodium ions, resulting in a highly water-soluble compound.

Properties

CAS No. |

56491-89-5 |

|---|---|

Molecular Formula |

HNNa3O6S2+ |

Molecular Weight |

244.12 g/mol |

IUPAC Name |

trisodium;N-sulfonatosulfamate |

InChI |

InChI=1S/H3NO6S2.3Na/c2-8(3,4)1-9(5,6)7;;;/h1H,(H,2,3,4)(H,5,6,7);;;/q;3*+1/p-2 |

InChI Key |

UDVJSHMSCJKUAP-UHFFFAOYSA-L |

Canonical SMILES |

N(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidodisulfuric acid, trisodium salt can be synthesized by reacting dithiosulfuric acid monoester with sodium hydroxide . The process involves suspending dithiosulfuric acid monoester (Na₂S₂O₅) in water at room temperature and slowly adding sodium hydroxide (NaOH). Once the reaction is complete, the product is crystallized and isolated .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of raw materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

Imidodisulfuric acid, trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different sulfur-containing products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfur oxides, while substitution reactions can produce various sulfur-nitrogen compounds.

Scientific Research Applications

Imidodisulfuric acid, trisodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.

Industry: It is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism by which imidodisulfuric acid, trisodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with sulfur and nitrogen-containing biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

The following analysis compares imidodisulfuric acid, trisodium salt, with structurally or functionally related compounds identified in the evidence.

Structural Analogues

Imidodisulfuric Acid Derivatives

Key Findings :

- Sodium Content: Trisodium salts (e.g., hydroxy-substituted variant) exhibit higher solubility in aqueous systems compared to monosodium salts (e.g., methoxy-substituted variant).

- Substituent Effects : Hydroxy (-OH) groups introduce hydrogen-bonding capacity, improving compatibility with polar solvents, whereas methoxy (-OCH₃) groups may enhance stability in organic matrices.

Functional Analogues

Nitrilotriacetic Acid Trisodium Salt

- Structure : A trisodium salt of nitrilotriacetic acid (NTA), a tri-dentate chelating agent.

- Application : Demonstrated efficacy in binding calcium cations (Ca²⁺) in nasal sprays, improving olfactory dysfunction in COVID-19 patients by reducing nasal Ca²⁺ levels .

- Comparison : Unlike imidodisulfuric acid derivatives, NTA’s chelation mechanism relies on carboxylate groups rather than sulfonic acids, offering distinct selectivity for divalent cations.

Sodium Dichloroisocyanurate

- Structure : A triazine-based sodium salt with chlorine substituents (CAS 2893-78-9).

- Application : Widely used as a disinfectant and water treatment agent due to chlorine release properties .

- Comparison : While both are sodium salts, sodium dichloroisocyanurate’s triazine core and chlorine functionalization contrast sharply with imidodisulfuric acid’s sulfonic-imido structure, resulting in divergent reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.